molecular formula C28H29ClN2O6 B11228083 Ethyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11228083
M. Wt: 525.0 g/mol
InChI Key: AXQQSWZUPZDCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Ethyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: is a complex organic compound with a long name. Let’s break it down:

  • The compound’s intricate structure suggests potential interesting properties and applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C28H29ClN2O6

    Molecular Weight

    525.0 g/mol

    IUPAC Name

    ethyl 4-[[2-[(4-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

    InChI

    InChI=1S/C28H29ClN2O6/c1-4-36-27(32)18-5-11-22(12-6-18)37-17-24-23-16-26(35-3)25(34-2)15-19(23)13-14-31(24)28(33)30-21-9-7-20(29)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,30,33)

    InChI Key

    AXQQSWZUPZDCKD-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC

    Origin of Product

    United States

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